1,2-Difluoro-4-iodo-5-nitrobenzene
Description
Structural Context and Significance within Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a well-established class of reagents in organic synthesis, primarily utilized for their reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of halogen substituents.
In the case of 1,2-Difluoro-4-iodo-5-nitrobenzene, the presence of two electron-withdrawing fluorine atoms, in addition to the powerful nitro group, is expected to significantly enhance the ring's activation. This heightened reactivity could allow for substitutions under milder conditions or with a broader range of nucleophiles compared to less substituted analogues. Furthermore, the presence of three different halogen atoms (two fluorine and one iodine) offers the potential for selective, stepwise functionalization, a highly desirable feature in the construction of complex target molecules. The iodine atom, in particular, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, further expanding its synthetic utility.
Historical Perspective on Substituted Benzene (B151609) Derivatives in Organic Synthesis
The history of organic synthesis is deeply intertwined with the development of methods for the selective functionalization of benzene and its derivatives. From the early days of electrophilic aromatic substitution reactions, which allowed for the introduction of nitro, halogen, and alkyl groups, to the advent of modern cross-coupling methodologies, the ability to precisely control the substitution pattern on an aromatic ring has been a central theme.
The synthesis of polysubstituted benzenes has traditionally relied on a careful consideration of the directing effects of existing substituents. The interplay of activating and deactivating groups, as well as ortho-, para-, and meta-directing effects, has governed synthetic strategies for decades. The development of techniques like the use of blocking groups and the interconversion of functional groups has further refined the synthetic chemist's toolkit. The emergence of highly functionalized building blocks like this compound represents a continuation of this trend, offering a pre-functionalized scaffold that can streamline the synthesis of complex aromatic compounds.
Research Landscape and Emerging Interest in Fluorinated and Iodinated Aromatic Scaffolds
In recent years, there has been a burgeoning interest in the incorporation of fluorine atoms into organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the biological activity, metabolic stability, and physicochemical properties of a molecule. Fluorinated aromatic compounds are key components in many pharmaceuticals and agrochemicals. bldpharm.com
Simultaneously, iodinated aromatic compounds have gained prominence as versatile intermediates in cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making iodinated aromatics ideal substrates for a wide array of catalytic transformations. This reactivity allows for the efficient construction of complex molecular architectures that would be difficult to access through other means.
The combination of both fluorine and iodine on the same aromatic scaffold, as seen in this compound, presents a particularly powerful synthetic platform. It allows for the strategic use of both SNAr and cross-coupling reactions, enabling the rapid and efficient diversification of the aromatic core.
Scope and Objectives of Academic Inquiry Pertaining to this compound
While this compound is commercially available from several suppliers, detailed academic studies on its synthesis, characterization, and applications appear to be limited in the public domain. biosynth.comcymitquimica.comshachemlin.combldpharm.com The primary focus of academic inquiry into this compound would likely revolve around several key areas:
Development of Efficient Synthetic Routes: Investigating and optimizing synthetic pathways to produce this compound with high yield and purity.
Exploration of Reactivity: Systematically studying the reactivity of the compound in various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This would involve determining the relative reactivity of the different halogen substituents and the influence of the nitro group.
Application in the Synthesis of Novel Compounds: Utilizing this compound as a key building block for the synthesis of novel and potentially bioactive molecules, such as pharmaceutical intermediates or materials with interesting photophysical properties.
Spectroscopic and Physicochemical Characterization: Detailed analysis of the compound's properties using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), infrared spectroscopy, and mass spectrometry to build a comprehensive data profile.
Currently, detailed, peer-reviewed research findings on these aspects for this specific compound are not readily found in mainstream chemical literature databases. The available information is largely confined to chemical supplier catalogs, which provide basic physicochemical properties.
Data Tables
Due to the limited availability of detailed research data in the public domain for this compound, the following tables are based on information from chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1182709-37-0 | biosynth.comcymitquimica.comshachemlin.combldpharm.com |
| Molecular Formula | C₆H₂F₂INO₂ | biosynth.comcymitquimica.com |
| Molecular Weight | 284.99 g/mol | cymitquimica.com |
| Purity | Min. 95% | cymitquimica.com |
Note: More detailed experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently available in the searched public literature and supplier data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-4-iodo-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXSBCUQHFDQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,2 Difluoro 4 Iodo 5 Nitrobenzene
Regioselective Synthesis Strategies and Pathway Optimization
Regioselective synthesis is paramount in constructing complex aromatic molecules. The order of substituent introduction is a critical consideration, as the directing effects of the groups determine the position of subsequent functionalization. lumenlearning.com For 1,2-difluoro-4-iodo-5-nitrobenzene, the relationship between the substituents (ortho-difluoro, meta-iodo/nitro, para-fluoro/nitro) necessitates a carefully planned synthetic sequence.
Multi-Step Approaches from Precursor Aromatic Systems
A common and effective strategy for synthesizing highly substituted benzenes is a multi-step approach starting from a less complex, commercially available precursor. lumenlearning.com A logical precursor for the target compound is 1,2-difluorobenzene (B135520). The synthesis would then involve the sequential introduction of the iodo and nitro groups.
The most plausible pathway involves the initial iodination of 1,2-difluorobenzene to form the intermediate, 1,2-difluoro-4-iodobenzene. This intermediate is then subjected to nitration to yield the final product. The order is crucial; introducing the nitro group first would deactivate the ring, making the subsequent iodination more difficult. Furthermore, the nitro group is a meta-director, which would not lead to the desired substitution pattern.
Step 1: Iodination of 1,2-difluorobenzene
Direct iodination of an activated aromatic ring can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or a periodate salt. guidechem.com This electrophilic aromatic substitution reaction introduces the iodine atom onto the ring.
Step 2: Nitration of 1,2-difluoro-4-iodobenzene
The second step is the nitration of the 1,2-difluoro-4-iodobenzene intermediate. This is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgorganicchemistrytutor.com The pre-existing substituents on the ring direct the incoming nitro group to the C-5 position.
A representative reaction scheme is outlined below:
Image of the two-step synthesis of this compound from 1,2-difluorobenzene via iodination followed by nitration.The following table summarizes typical conditions for these transformations, based on analogous reactions reported in the literature.
| Step | Reactant | Reagents and Conditions | Product | Typical Yield |
|---|---|---|---|---|
| 1. Iodination | 1,2-Difluorobenzene | I₂, NaIO₄, H₂SO₄ in Acetic Anhydride/Acetic Acid, Room Temp, 5h | 1,2-Difluoro-4-iodobenzene | ~70% |
| 2. Nitration | 1,2-Difluoro-4-iodobenzene | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | This compound | Variable, regioselective |
Direct Functionalization and Halogenation Techniques
Direct functionalization refers to the introduction of a functional group onto an aromatic C-H bond in a single step. The synthesis described above relies on classic electrophilic aromatic substitution (EAS) reactions, which are a form of direct functionalization.
Halogenation: Halogenation of aromatic rings is a cornerstone of organic synthesis. unacademy.com While fluorine is highly reactive, and iodine is often unreactive, chlorination and bromination typically require a Lewis acid catalyst to polarize the halogen molecule and increase its electrophilicity. libretexts.org For iodination, since I₂ is the least reactive halogen, an oxidizing agent is used to generate a more potent electrophilic iodine species (e.g., I⁺). guidechem.com
Nitration: Aromatic nitration is a well-established process that involves the reaction of an aromatic compound with a nitrating agent, most commonly a mixture of nitric and sulfuric acids. organicchemistrytutor.comunacademy.com The sulfuric acid protonates the nitric acid, which then loses water to form the nitronium ion (NO₂⁺), the active electrophile in the reaction. libretexts.org
Nitration and Fluorination Specificities on Halogenated Intermediates
The success of the multi-step synthesis hinges on the directing effects of the substituents. In the nitration of 1,2-difluoro-4-iodobenzene, the regiochemical outcome is controlled by the three halogen atoms.
Fluorine atoms (at C-1 and C-2): Halogens are deactivating yet ortho-, para-directing. The fluorine at C-1 directs towards C-6 (ortho) and C-4 (para, occupied). The fluorine at C-2 directs towards C-3 (ortho) and C-5 (para).
Iodine atom (at C-4): Iodine is also an ortho-, para-director, pointing to the C-3 and C-5 positions (both ortho).
The incoming electrophile (NO₂⁺) will preferentially substitute at the position that is most activated or least deactivated. The C-5 position is strongly favored as it is para to the fluorine at C-2 and ortho to the iodine at C-4. This convergence of directing effects to a single position leads to a highly regioselective nitration, yielding the desired this compound isomer. The C-3 position is sterically hindered by the adjacent fluorine and iodine atoms, making substitution less likely.
Novel Reagents and Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry has seen the development of powerful new reagents and catalysts that offer milder reaction conditions, greater functional group tolerance, and improved selectivity compared to traditional methods.
Palladium-Catalyzed Approaches to Aryl Halides
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the synthesis of aryl iodides has traditionally relied on electrophilic iodination or Sandmeyer reactions, palladium-catalyzed methods offer alternative routes.
For instance, palladium catalysts can be used for the decarbonylative iodination of aryl carboxylic acids, transforming an abundant functional group into an aryl iodide. nih.gov This approach uses a palladium/Xantphos catalyst system and an iodide source like 1-iodobutane. nih.gov Similarly, palladium-catalyzed direct C-H iodination has emerged as a powerful tool, although directing groups are often required to achieve high regioselectivity. These methods are particularly valuable for complex molecules where traditional electrophilic substitution might fail or lead to unwanted side reactions. rsc.org The versatility of aryl iodides as substrates in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, underscores the importance of efficient methods for their synthesis. rsc.orgacs.org
Fluorination Reagents and Methodologies
Although the synthetic route described starts with a difluorinated precursor, the methods for introducing fluorine into aromatic rings are a key area of modern chemical research. Fluorinating agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com
Nucleophilic Fluorination: These reagents, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), deliver a fluoride anion (F⁻) to an electrophilic carbon. The Halex reaction (halogen exchange) is a common industrial method for nucleophilic aromatic substitution, where a chloro or nitro group on an electron-deficient aromatic ring is displaced by fluoride.
Electrophilic Fluorination: These reagents deliver "F⁺" to a nucleophilic substrate, such as an electron-rich aromatic ring. Due to the high reactivity and toxicity of fluorine gas (F₂), a variety of milder and more selective N-F reagents have been developed. rsc.org These are often stable, crystalline solids that are easier to handle. tcichemicals.com
The table below lists some common modern electrophilic fluorinating agents.
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline solid; soluble in various organic solvents. rsc.orgalfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable powder, versatile, and widely used for fluorinating electron-rich aromatics. alfa-chemistry.com |
| N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | - | An easily handled powder and versatile electrophilic fluorinating agent. tcichemicals.com |
These advanced reagents enable the direct fluorination of aromatic C-H bonds, providing access to a wide array of fluorinated building blocks essential for pharmaceuticals and materials science. alfa-chemistry.comchinesechemsoc.org
Ortho-Directed Metalation and Functionalization
The most effective and regioselective method for the synthesis of this compound is through the ortho-directed metalation of a suitable precursor, followed by quenching with an iodine electrophile. The logical starting material for this approach is 3,4-Difluoronitrobenzene (also known as 1,2-Difluoro-4-nitrobenzene).
In this strategy, the acidity of the proton at the C-5 position of 3,4-Difluoronitrobenzene is significantly enhanced due to the inductive effects of the adjacent fluorine atom at C-4 and the potent electron-withdrawing nitro group at C-4 (ortho to the C-5 position). This allows for selective deprotonation using a strong, sterically hindered base. The use of hindered bases, such as those derived from 2,2,6,6-tetramethylpiperidine (TMP), is crucial to prevent competitive nucleophilic addition to the electrophilic nitro group.
A highly analogous transformation has been documented in the synthesis of 1,3-difluoro-2-iodo-4-nitrobenzene from 2,4-difluoro-1-nitrobenzene, which proceeds in high yield. ambeed.com In this reported synthesis, a Knochel-type turbo-Hauser base (TMPZnCl·LiCl) is used to effectuate the metalation, followed by quenching with molecular iodine. ambeed.com This precedent strongly supports the viability and high regioselectivity of metalating ortho to a nitro group when another directing group (like fluorine) is also present. The reaction for this compound proceeds via the formation of an organozinc-lithium intermediate, which is then iodinated.
Representative Reaction Scheme:

Figure 1: Synthesis of this compound via ortho-directed metalation of 3,4-Difluoronitrobenzene.
The table below outlines the typical reagents and conditions for this transformation, based on the high-yielding analogous synthesis.
| Step | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1. Metalation | TMPZnCl·LiCl | THF | 25 | 45 min | ~90 | ambeed.com |
| 2. Iodination | Iodine (I₂) | THF | 25 | 30 min |
Mechanistic Insights into the Formation Pathways of this compound
The formation of this compound can be analyzed through several potential mechanistic routes. The feasibility and outcome of each pathway are dictated by the fundamental principles of aromatic substitution, influenced by the unique electronic environment of the substituted benzene (B151609) ring.
Electrophilic Aromatic Substitution Dynamics
An alternative, albeit less selective, synthetic approach could be through electrophilic aromatic substitution (EAS), specifically the direct iodination of 3,4-Difluoronitrobenzene. The mechanism for EAS involves the generation of a potent electrophile that is attacked by the nucleophilic aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.orglumenlearning.com
For iodination, the electrophile is typically an "I⁺" species, generated by treating molecular iodine with an oxidizing agent (e.g., nitric acid, HIO₃) or by using reagents like N-iodosuccinimide with a strong acid catalyst. libretexts.orgnih.govorganic-chemistry.org The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the ring.
In 3,4-Difluoronitrobenzene:
Fluorine atoms (at C-3 and C-4): These are deactivating groups due to their strong inductive electron withdrawal, but they are ortho, para-directors because of resonance donation from their lone pairs.
Nitro group (at C-1): This is a very strong deactivating group via both induction and resonance, and it is a meta-director.
The available positions for substitution are C-2, C-5, and C-6. The directing effects on these positions are as follows:
Position C-2: Ortho to the nitro group, which is strongly disfavored.
Position C-5: Ortho to the C-4 fluorine and meta to the C-3 fluorine and the nitro group.
Position C-6: Para to the C-3 fluorine, ortho to the C-4 fluorine, and meta to the nitro group.
The concerted effect of these groups makes predicting the outcome complex. However, substitution ortho to a nitro group is highly unfavorable. The position most activated by the fluorine atoms (via resonance) and not strongly deactivated by the nitro group is C-6 (para to one fluorine and ortho to the other). Therefore, electrophilic iodination would likely yield 1,2-Difluoro-5-iodo-4-nitrobenzene as the major product, not the desired this compound. This lack of correct regioselectivity makes EAS a poor synthetic choice for this specific isomer.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic Aromatic Substitution (SNAr) is a critical consideration for polysubstituted, electron-poor aromatic rings like this compound. wikipedia.org The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks an electrophilic carbon atom bearing a leaving group, forming a negatively charged Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by electron-withdrawing groups (EWGs), particularly those positioned ortho or para to the site of attack. The subsequent departure of the leaving group restores the aromaticity. masterorganicchemistry.com
The target molecule, this compound, is highly activated for SNAr due to the presence of the strong nitro EWG. Several positions could be susceptible to nucleophilic attack:
The Fluorine at C-1: This position is para to the nitro group, making it highly activated for displacement. Fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive withdrawal. masterorganicchemistry.com
The Iodine at C-4: This position is ortho to the nitro group, which also provides activation for SNAr.
The Fluorine at C-2: This position is meta to the nitro group. The negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group from this position, making it significantly less reactive towards SNAr compared to the C-1 and C-4 positions. libretexts.org
Therefore, in the presence of nucleophiles, this compound would be expected to undergo substitution primarily at the C-1 (displacing fluoride) and C-4 (displacing iodide) positions. This reactivity profile is a crucial consideration in its handling and subsequent synthetic transformations. Studies on related compounds like 4,5-difluoro-1,2-dinitrobenzene confirm that fluorine atoms are readily displaced by nucleophiles in preference to nitro groups. researchgate.net
Directed Aromatic Functionalization Mechanisms
The mechanism of the primary synthetic route, directed ortho metalation (DoM), falls under the broader category of directed aromatic functionalization. nih.gov This mechanism provides a rational and highly regioselective method for C-H bond activation.
The key steps in the formation of this compound from 3,4-Difluoronitrobenzene are:
Complexation and Deprotonation: The process begins with the coordination of the hindered lithium-zinc amide base to the substrate. While fluorine can act as a directing group, the primary driver for regioselectivity in this substrate is the kinetic acidity of the C-H bonds. The C-H bond at C-5 is the most acidic due to the synergistic electron-withdrawing effects of the ortho-nitro group and the ortho-fluoro group. The bulky base then abstracts this proton, forming a stable aryl-metal intermediate.
Formation of the Aryl-Metal Intermediate: The deprotonation results in a highly reactive organometallic species, specifically a lithium-zincate complex, with the negative charge localized at the C-5 position of the aromatic ring.
Electrophilic Quench: This aryl-metal intermediate acts as a potent nucleophile. The addition of an electrophile, in this case, molecular iodine (I₂), leads to a rapid reaction. The aryl-metal species attacks the iodine, forming a new C-I bond at the C-5 position and displacing the metal moiety to yield the final product, this compound.
This mechanistic pathway bypasses the regioselectivity issues inherent in electrophilic aromatic substitution, providing a direct and high-yielding route to the target compound.
Chemical Reactivity and Transformation Pathways of 1,2 Difluoro 4 Iodo 5 Nitrobenzene
Reactivity of the Aromatic Nucleus
The electronic landscape of the benzene (B151609) ring in 1,2-Difluoro-4-iodo-5-nitrobenzene is heavily influenced by its substituents. The nitro group exerts a strong deactivating effect through both resonance and induction, while the halogens primarily deactivate the ring through induction. This combination of effects renders the aromatic core highly electron-deficient.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for aryl halides bearing strong electron-withdrawing groups. In this compound, the nitro group significantly activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the nitro group.
The molecule possesses two fluorine atoms at positions C-1 and C-2.
The fluorine atom at C-2 is ortho to the C-1 fluorine and, crucially, ortho to the nitro group at C-5. This positioning strongly activates the C-2 carbon for nucleophilic attack, making this fluorine an excellent leaving group.
The fluorine atom at C-1 is meta to the nitro group. Consequently, it is significantly less activated towards SNAr because the stabilizing resonance delocalization involving the nitro group is not possible from this position.
Therefore, SNAr reactions with various nucleophiles (such as amines, alkoxides, or thiolates) are expected to occur with high regioselectivity at the C-2 position, displacing the fluoride (B91410) at that site. In SNAr reactions, fluoride is often an excellent leaving group due to the high electronegativity of the fluorine atom, which polarizes the C-F bond and facilitates the initial nucleophilic attack. Studies on analogous compounds, such as 1,2-difluoro-4,5-dinitrobenzene, have shown that fluorine atoms are preferentially displaced over nitro groups in substitution reactions. upenn.edu
Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring. The success of such reactions depends on the electron density of the aromatic core. Substituents that withdraw electron density deactivate the ring towards electrophilic attack.
The aromatic ring of this compound is exceptionally deactivated due to the cumulative effects of its substituents:
Nitro Group (-NO₂): This is one of the most powerful deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-M).
Halogen Groups (-F, -I): Fluorine and iodine are also deactivating groups. Their strong electron-withdrawing inductive effects (-I) outweigh their weaker electron-donating resonance effects (+M).
The combined influence of these four deactivating groups makes the benzene ring extremely electron-poor and thus highly resistant to attack by electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions would require exceptionally harsh conditions and are generally not considered a viable transformation pathway for this molecule.
While ionic reactions are more common, the carbon-halogen bonds of this compound can also be involved in radical reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds present in the molecule, making it the most likely site for homolytic cleavage to generate an aryl radical.
This can be achieved under photochemical conditions (irradiation with UV light) or by using radical initiators. rsc.org The generation of the 2,3-difluoro-5-nitrophenyl radical could initiate a variety of transformations, including:
Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a solvent or reagent to yield 1,2-difluoro-4-nitrobenzene.
Addition to π-Systems: The aryl radical could add to alkenes or alkynes, initiating a chain reaction or leading to addition products.
Radical Coupling: The radical could couple with other radical species present in the reaction mixture.
Recent advancements in visible light photoredox catalysis have provided milder methods for generating aryl radicals from aryl halides, opening new avenues for their use in synthesis. However, specific radical reactions involving the aromatic core of this compound are not widely documented, though the general principles of aryl iodide reactivity suggest this pathway is chemically accessible.
Transformations Involving the Iodine Moiety
The carbon-iodine bond is the most reactive site for transformations involving organometallic intermediates, primarily due to its lower bond dissociation energy compared to carbon-fluorine bonds. This allows for highly selective reactions at the C-4 position.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A key principle in the cross-coupling of polyhalogenated aromatics is chemoselectivity, which is governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst. The established reactivity order is C-I > C-Br > C-OTf > C-Cl >> C-F.
For this compound, this reactivity difference is stark. The C-I bond will undergo oxidative addition selectively, leaving the much stronger and less reactive C-F bonds intact. This allows the iodine moiety to be precisely replaced with a variety of organic groups.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (stannane). It is known for its tolerance of a wide variety of functional groups.
The following tables provide illustrative examples of typical conditions for these cross-coupling reactions with a generic aryl iodide.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Ar-I | R-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene or DME | Ar-R |
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Ar-I | Alkene | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Substituted Alkene |
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| Ar-I | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Ar-Alkyne |
| Aryl Halide | Coupling Partner | Catalyst | Additive | Solvent | Product |
|---|---|---|---|---|---|
| Ar-I | R-Sn(Bu)₃ | Pd(PPh₃)₄ | LiCl (optional) | Toluene or THF | Ar-R |
The term "reductive elimination" can refer to two distinct processes in the context of aryl iodide chemistry.
Firstly, it is the final mechanistic step in the catalytic cycles of the cross-coupling reactions described above. After oxidative addition of the aryl iodide to Pd(0) and transmetalation with the coupling partner, a diorganopalladium(II) intermediate is formed. This intermediate then undergoes reductive elimination, where the two organic fragments are joined together to form the final product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Secondly, the term can describe a separate transformation where the aryl iodide is reduced, and the iodine atom is replaced by a hydrogen atom. This reaction, known as reductive dehalogenation or hydrodeiodination , can be accomplished through various methods:
Catalytic Hydrogenation: Using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Hydride Reagents: Using reducing agents such as tributyltin hydride (Bu₃SnH) or sodium borohydride (NaBH₄).
Dissolving Metal Reduction: Using metals like zinc or sodium in a proton source.
Given the high chemoselectivity of reactions at the C-I bond, such a reduction would cleanly convert this compound into 1,2-difluoro-4-nitrobenzene without affecting the fluorine atoms or, under mild conditions, the nitro group.
Oxidative Addition Chemistry at the Carbon-Iodine Bond
The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds in this compound and is the primary site for oxidative addition reactions, particularly with low-valent transition metals like palladium(0). This process is the foundational step for a wide array of palladium-catalyzed cross-coupling reactions. nobelprize.org
The mechanism commences with the insertion of a palladium(0) complex into the C-I bond, a process that formally oxidizes the metal from Pd(0) to Pd(II). This results in the formation of an organopalladium(II) halide intermediate. nih.gov This key step transforms the relatively unreactive aryl iodide into a highly versatile intermediate capable of participating in subsequent bond-forming reactions. The general catalytic cycle for such transformations is depicted below:
Oxidative Addition: A Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form an Ar-Pd(II)-I intermediate.
Transmetalation (for Suzuki or Negishi coupling): An organometallic reagent (e.g., R-B(OH)₂ or R-ZnX) transfers its organic group to the palladium center, displacing the iodide and forming an Ar-Pd(II)-R species. nobelprize.orgscribd.com
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. scribd.com
The C-I bond is significantly weaker than the C-F bonds, ensuring that oxidative addition occurs selectively at the iodine-substituted carbon. The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the ring, can further facilitate the oxidative addition step.
Directed Carbon-Iodine Bond Activation and Functionalization
The activation of the C-I bond through oxidative addition directs all subsequent functionalization to that specific position on the aromatic ring. This allows for the precise and regioselective construction of new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions that leverage this C-I bond activation include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or attach alkyl/alkenyl groups. nbinno.com
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a process that is highly efficient for electron-deficient aryl iodides like 1-iodo-4-nitrobenzene. nih.gov
Heck Coupling: Reaction with alkenes to form substituted alkenes. nbinno.com
Negishi Coupling: Reaction with organozinc reagents. nobelprize.org
For this compound, these reactions provide a powerful toolkit for elaborating the molecular structure. For instance, a Sonogashira coupling with phenylacetylene would yield 1,2-difluoro-5-nitro-4-(phenylethynyl)benzene, demonstrating the specific functionalization at the carbon that was formerly bonded to iodine. The high reactivity of the C-I bond in palladium-catalyzed processes makes it the preferred handle for synthetic modifications over the more robust C-F and C-H bonds. nbinno.comnih.gov
Reactions of the Nitro Group
Reduction Pathways to Amino, Hydroxylamino, and Azoxy Derivatives
The nitro group is readily reduced to several other nitrogen-containing functional groups, with the final product depending heavily on the choice of reducing agent and reaction conditions. This transformation is a cornerstone of synthetic chemistry, as it provides a route to valuable aniline (B41778) derivatives and other intermediates.
Reduction to Amino Derivatives (Anilines): Complete reduction of the nitro group to an amine is the most common transformation. A wide variety of reagents can achieve this, offering chemoselectivity in the presence of other functional groups like halogens. kchem.orgorganic-chemistry.org
Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the corresponding N-aryl hydroxylamine (B1172632). This requires milder conditions and specific reagents to prevent over-reduction to the amine. rsc.org The formation of hydroxylamines is a key intermediate step in both the complete reduction to amines and the formation of azoxy compounds. researchgate.net
Reduction to Azoxy and Azo Derivatives: Under specific reductive or electrochemical conditions, two molecules of the nitroarene can couple to form azoxy or azo compounds. nih.govmdpi.com The formation of the azoxy group involves the condensation of a nitroso intermediate with a hydroxylamine intermediate, both of which are generated in situ from the partial reduction of the nitro starting material. researchgate.netnih.govyoutube.com
The following table summarizes common reagents and conditions for these transformations.
| Target Functional Group | Reagent / Method | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Amino (-NH₂) | H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but may also reduce other functional groups. organic-chemistry.org |
| Amino (-NH₂) | Fe, Zn, or SnCl₂ in acid | Metal powder in acidic medium (e.g., HCl, Acetic Acid) | Classic method with good chemoselectivity for the nitro group. |
| Amino (-NH₂) | Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Room temperature, ethanol solvent | NaBH₄ alone is insufficient; a transition metal catalyst is required. jsynthchem.com |
| Hydroxylamino (-NHOH) | H₂, Pt/SiO₂ with additives | H₂ (1 bar), Pt catalyst, with amine or DMSO additive | Additives are key to prevent over-reduction to the amine. rsc.org |
| Hydroxylamino (-NHOH) | Raney Ni, Hydrazine (B178648) | Controlled temperature (0-50 °C) | Hydrazine acts as the hydrogen source. google.com |
| Azoxy (-N=N⁺(O⁻)-) | Electrochemical Reduction | Controlled potential electrolysis in KOH solution | High selectivity for azoxy compounds can be achieved by tuning the potential. nih.gov |
| Azoxy (-N=N⁺(O⁻)-) | Methanol (B129727), NaOH | Refluxing in methanolic sodium hydroxide | Partial reduction by methanol forms intermediates that condense. youtube.com |
Selective Nitration and Denitration Strategies
Further nitration of this compound is synthetically challenging. The existing nitro group is a powerful deactivating group for electrophilic aromatic substitution, making the ring significantly less reactive than benzene. Any further nitration would require harsh conditions. The directing effects of the current substituents would favor the introduction of a new nitro group at the C-6 position, which is ortho to the iodine and meta to the existing nitro group.
Denitration, or the removal of the nitro group, is an uncommon transformation but can be achieved under specific conditions. One potential pathway is through an ipso substitution, where an incoming electrophile or nucleophile attacks the carbon already bearing the nitro group, leading to its displacement. libretexts.orgquora.com For example, under certain nitrating conditions, displacement of an existing group (like iodo or even another nitro) can occur. rsc.org Another strategy involves specific redox reactions where the nitro group participates in an intramolecular oxidation of an adjacent group, leading to its elimination from the ring. rsc.orgrsc.org However, these are typically specialized reactions and not general-purpose denitration methods. Radical-based denitration has also been observed in mass spectrometry studies. acs.orgnih.govresearchgate.net
Role of the Nitro Group in Aromatic Reactivity Modulation
The nitro group is one of the most powerful electron-withdrawing groups and profoundly influences the reactivity of the aromatic ring in two opposing ways:
Deactivation towards Electrophilic Substitution: Through a combination of a strong negative inductive effect (-I) and a strong resonance-withdrawing effect (-M), the nitro group pulls electron density out of the benzene ring. This reduces the ring's nucleophilicity, making it highly resistant to attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions).
Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing properties that deactivate the ring towards electrophiles make it highly susceptible to attack by nucleophiles. vapourtec.com The nitro group is able to stabilize the negative charge of the anionic intermediate (the Meisenheimer complex) formed during SNAr, especially when it is positioned ortho or para to the leaving group. youtube.com In this compound, the nitro group is ortho to one fluorine atom (at C-2) and meta to the other (at C-1), strongly activating the C-2 fluorine for displacement by a nucleophile. nbinno.com
Reactivity of the Fluorine Atoms
The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group (fluoride ion). youtube.com
The presence of the strongly electron-withdrawing nitro group is crucial for this reaction to proceed, as it stabilizes the negative charge of the intermediate. vapourtec.com The reactivity of the halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I. youtube.com This is contrary to SN1/SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com
In this compound, the two fluorine atoms have different reactivities:
Fluorine at C-2: This fluorine is ortho to the nitro group and para to the iodo group. The strong resonance-stabilizing effect of the ortho-nitro group makes this position the most activated towards nucleophilic attack.
Consequently, a nucleophile will selectively displace the fluorine atom at the C-2 position under controlled conditions. This regioselectivity makes the molecule a useful building block for introducing a wide range of functionalities ortho to a nitro group. nih.gov
SNAr at the Fluorine Positions: Regioselectivity and Scope
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated aromatic compounds activated by electron-withdrawing groups. In this compound, the strong electron-withdrawing nitro group significantly activates the ring towards nucleophilic attack. Both fluorine atoms are positioned ortho or para to the nitro group, making them potential leaving groups in SNAr reactions.
The regioselectivity of nucleophilic attack is determined by the relative activation of the two fluorine positions. The fluorine at C-2 is ortho to the nitro group, while the fluorine at C-1 is para. Both positions are highly activated. The specific site of substitution will depend on a combination of electronic and steric factors, as well as the nature of the attacking nucleophile and the reaction conditions. Generally, the fluorine atom that is more activated by the electron-withdrawing group and less sterically hindered will be preferentially substituted.
The scope of nucleophiles that can participate in SNAr reactions with activated aryl fluorides is broad and includes:
Oxygen nucleophiles: Alkoxides and phenoxides can displace a fluoride ion to form ethers.
Nitrogen nucleophiles: Amines (primary and secondary) are effective nucleophiles, leading to the formation of substituted anilines.
Sulfur nucleophiles: Thiolates can be used to introduce sulfur functionalities.
The general mechanism for the SNAr reaction is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Table 1: Plausible Regioselective SNAr Reactions of this compound
| Nucleophile (Nu⁻) | Position of Attack | Product |
| RO⁻ | C-1 or C-2 | 1-Alkoxy-2-fluoro-4-iodo-5-nitrobenzene or 2-Alkoxy-1-fluoro-4-iodo-5-nitrobenzene |
| R₂NH | C-1 or C-2 | N,N-Dialkyl-2-fluoro-4-iodo-5-nitroaniline derivative or N,N-Dialkyl-1-fluoro-4-iodo-5-nitroaniline derivative |
| RS⁻ | C-1 or C-2 | 1-Fluoro-2-(alkylthio)-4-iodo-5-nitrobenzene or 2-Fluoro-1-(alkylthio)-4-iodo-5-nitrobenzene |
Note: The actual regioselectivity would need to be determined experimentally.
Halogen-Dance Rearrangements and Fluorine Migration
Halogen-dance rearrangements involve the migration of a halogen atom to a different position on an aromatic ring, typically under the influence of a strong base. This process usually occurs via a series of deprotonation and halogenation steps involving metalated intermediates. While common for bromine and iodine, the migration of fluorine is less frequently observed due to the high strength of the carbon-fluorine bond.
For this compound, a halogen-dance rearrangement involving the iodine atom is more plausible than fluorine migration, especially in the presence of strong bases like lithium amides. Such a rearrangement could lead to isomeric products with the iodine atom at a different position. However, the presence of the strongly deactivating nitro group and the two fluorine atoms would significantly influence the acidity of the ring protons and the stability of any potential anionic intermediates, making the prediction of such rearrangements complex.
Influence of Fluorine on Aromatic Ring Electron Density and Reactivity
The two fluorine atoms in this compound have a profound impact on the electron density and reactivity of the aromatic ring. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple, chemically distinct functional groups on the aromatic ring of this compound presents both challenges and opportunities for selective chemical transformations.
Challenges and Strategies in Ortho, Meta, Para Control
The directing effects of the existing substituents are crucial for any further substitution reactions on the aromatic ring, particularly electrophilic aromatic substitution, should the ring be sufficiently activated. However, due to the strong deactivating nature of the nitro and fluoro groups, electrophilic substitution on this compound is expected to be very difficult.
In the context of SNAr, the ortho/para-directing influence of the nitro group is paramount in activating the fluorine atoms for substitution. The challenge lies in selectively targeting one of the two activated fluorine atoms. Strategies to achieve such control could involve:
Steric hindrance: Using bulky nucleophiles that may preferentially attack the less sterically hindered fluorine atom.
Directed ortho-metalation (DoM): Although challenging on such an electron-poor ring, the use of a directing group could, in principle, allow for deprotonation and subsequent functionalization at a specific position.
Stereochemical Implications in Complex Derivatization
If this compound is used as a building block in the synthesis of more complex, chiral molecules, stereochemical considerations become important. For instance, if a chiral nucleophile is used in an SNAr reaction, the product will be chiral.
Furthermore, if the derivatization leads to the formation of a stereogenic center or an axis of chirality (e.g., in the synthesis of atropisomeric biaryls via cross-coupling at the iodine position), the stereochemical outcome of the reaction (i.e., the formation of enantiomers or diastereomers) will need to be controlled. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. The rigid and well-defined substitution pattern of the starting material can provide a scaffold for stereocontrolled synthesis.
Advanced Spectroscopic and Structural Elucidation of 1,2 Difluoro 4 Iodo 5 Nitrobenzene
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Aromatic Substitution Patterns and Electronic Effects
High-resolution NMR spectroscopy is an indispensable tool for determining the substitution pattern of aromatic rings. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, along with their spin-spin coupling constants, provide a detailed map of the electron distribution within the molecule, which is heavily influenced by the electronic effects (inductive and resonance) of the fluoro, iodo, and nitro substituents.
¹⁹F NMR Chemical Shifts and Coupling Constants in Fluoroaromatics
¹⁹F NMR spectroscopy is particularly powerful for characterizing fluorinated aromatic compounds due to its high sensitivity and the wide range of chemical shifts, which are very sensitive to the electronic environment. biosynth.com In 1,2-difluoro-4-iodo-5-nitrobenzene, two distinct signals are expected for the non-equivalent fluorine atoms.
The chemical shifts of fluorine atoms on an aromatic ring are influenced by the electronic nature of the other substituents. The nitro group is a strong electron-withdrawing group, which generally leads to a deshielding of the fluorine nuclei (a shift to a less negative/more positive ppm value). Conversely, the iodine atom is a weaker deactivating group. For a closely related compound, 1,2-difluoro-4-nitrobenzene, ¹⁹F NMR signals have been observed at approximately -127 ppm and -134 ppm. magritek.com The introduction of an iodine atom at the 4-position is expected to further influence these shifts.
Table 1: Predicted ¹⁹F NMR Data for this compound This table is based on data from analogous compounds and predicted substituent effects.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-1 | -125 to -135 | Doublet of doublets (dd) | ³J(F-H) ≈ 5-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |
| F-2 | -130 to -140 | Doublet of doublets (dd) | ³J(F-H) ≈ 5-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |
Spin-spin coupling provides valuable information about the connectivity. The two fluorine atoms will exhibit a mutual coupling (typically a ⁴J coupling) in the range of 15-20 Hz. Furthermore, each fluorine will couple to the adjacent aromatic protons, resulting in additional splitting of the signals (typically ³J or ⁴J H-F coupling). biosynth.com
Multi-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the ring. ichrom.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon atoms that bear a proton. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly crucial for identifying the quaternary (non-protonated) carbons. For instance, the aromatic protons would show correlations to the carbon atoms bearing the fluorine, iodine, and nitro groups, confirming their positions relative to the protons. nih.govnih.gov
By combining these techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, solidifying the structural elucidation.
Isotopic Labeling for Mechanistic NMR Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or to probe specific structural and dynamic features of a molecule. wikipedia.org Stable isotopes such as ¹³C or ¹⁵N can be incorporated into the this compound molecule during its synthesis. symeres.com For example, using a ¹⁵N-labeled nitrating agent would result in a product where the nitro group contains ¹⁵N. This would allow for the direct observation of the nitrogen atom by ¹⁵N NMR and the measurement of coupling constants between ¹⁵N and adjacent ¹³C or ¹H nuclei, providing further insight into the electronic structure.
Furthermore, radioisotope labeling, for instance with ¹⁸F, is a cornerstone of Positron Emission Tomography (PET) imaging. Synthesizing an ¹⁸F-labeled version of this compound could enable its use as a PET tracer to study biological processes in vivo. nih.govcernobioscience.com Mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions often employ isotopic labeling to follow the fate of the leaving group and the incoming nucleophile.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. These two techniques are often complementary.
Characteristic Vibrational Modes of Nitro, Fluoro, and Iodo Groups
Each of the functional groups in this compound has characteristic vibrational frequencies.
Nitro Group (NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations. ijsr.net The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1330 and 1370 cm⁻¹.
Fluoro Group (C-F): The C-F stretching vibration in aromatic compounds is typically a strong band found in the range of 1100-1250 cm⁻¹.
Iodo Group (C-I): The C-I stretching vibration occurs at lower frequencies due to the heavy mass of the iodine atom. It is expected to appear as a band in the 500-600 cm⁻¹ region.
Aromatic Ring: The C=C stretching vibrations of the aromatic ring itself are expected in the 1450-1600 cm⁻¹ region. core.ac.uk C-H out-of-plane bending modes, which are sensitive to the substitution pattern, are expected below 900 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is based on established group frequency correlations.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |
| NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-I | Stretch | 500 - 600 | Medium to Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong |
Application in Reaction Monitoring and Purity Assessment in Research
Vibrational spectroscopy is a valuable Process Analytical Technology (PAT) tool for real-time reaction monitoring. clairet.co.uk For instance, in a nucleophilic aromatic substitution reaction where one of the fluorine atoms is replaced, in-situ FTIR or Raman spectroscopy can be used to follow the reaction progress. The disappearance of the C-F vibrational band and the appearance of a new band corresponding to the bond formed with the incoming nucleophile can be tracked over time to determine reaction kinetics and endpoint. researchgate.net
Furthermore, FTIR spectroscopy is a rapid and effective method for assessing the purity of the final product. The presence of absorption bands corresponding to starting materials or by-products in the spectrum of the isolated this compound would indicate incomplete reaction or contamination. The high specificity of the fingerprint region (below 1500 cm⁻¹) allows for the detection of even minor impurities, ensuring the quality of the compound for subsequent research applications.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a precise measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the calculated exact mass is 284.90983 amu. However, no peer-reviewed experimental data from HRMS analyses are currently available to validate this theoretical value.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₆H₂F₂INO₂ |
| Theoretical Exact Mass | 284.90983 amu |
| Molecular Weight | 284.99 g/mol |
Data is based on theoretical calculations; no experimental verification is publicly available.
Fragmentation Patterns and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) is employed to fragment a selected ion and analyze the resulting fragment ions, providing valuable information about the molecule's structure. For this compound, one would anticipate fragmentation pathways involving the loss of the nitro group (NO₂), the iodine atom (I), and potentially rearrangements involving the fluorine atoms. However, specific experimental MS/MS data and detailed fragmentation patterns for this compound have not been reported in the scientific literature.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Packing and Supramolecular Assembly
Analysis of the crystal structure would reveal how molecules of this compound pack in the solid state. This includes the identification of any intermolecular interactions, such as halogen bonding (involving the iodine atom) or π-π stacking, which would govern the supramolecular assembly. At present, no crystallographic data, including unit cell parameters or space group information, has been deposited in crystallographic databases for this compound.
Bond Lengths, Bond Angles, and Aromaticity Parameters
A solved crystal structure would provide precise measurements of bond lengths and angles within the this compound molecule. This data would be invaluable for understanding the electronic effects of the various substituents on the benzene (B151609) ring and for calculating parameters related to its aromaticity. Unfortunately, without a crystal structure, these experimental parameters remain unknown.
Advanced Spectroscopic Probes for Electronic Structure Elucidation
Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and computational methods are used to investigate the electronic properties of molecules, including their absorption, emission, and orbital energies. There are currently no published studies employing these advanced spectroscopic probes to specifically elucidate the electronic structure of this compound.
Ultraviolet-Visible Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the benzene ring and the nitro group. The presence of fluoro and iodo substituents will influence the position and intensity of these absorption bands.
In nitrobenzene (B124822) and its derivatives, two primary electronic transitions are typically observed in the UV-Vis region:
A high-energy π → π* transition, usually occurring below 250 nm, which is an allowed transition and therefore has a high molar absorptivity (ε). This transition is associated with the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring.
A lower-energy n → π* transition, typically appearing at longer wavelengths (around 300-350 nm), which is formally forbidden and thus has a much lower molar absorptivity. This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an antibonding π* orbital of the nitro group.
The presence of substituents on the benzene ring modifies these transitions. For this compound, the following effects are anticipated:
Fluorine atoms: As electron-withdrawing groups, the fluorine atoms are expected to cause a hypsochromic (blue) shift of the π → π* transition.
Iodine atom: The iodine atom, being a large and polarizable halogen, can participate in resonance with the ring and also exert an inductive effect. Its influence on the absorption spectrum is complex but is generally expected to cause a bathochromic (red) shift due to the extension of the chromophore.
Based on data for analogous compounds, a hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like hexane (B92381) might look as follows. It is crucial to note that these are estimated values for illustrative purposes.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π* | ~240 - 260 | ~8,000 - 12,000 |
Photoelectron Spectroscopy (X-ray Photoelectron Spectroscopy/Ultraviolet Photoelectron Spectroscopy) for Surface and Electronic Structure
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to ionize core electrons, providing information about elemental composition and chemical states, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe valence molecular orbitals.
X-ray Photoelectron Spectroscopy (XPS)
For this compound, an XPS spectrum would exhibit peaks corresponding to the core-level electrons of carbon (C 1s), fluorine (F 1s), iodine (I 3d), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these peaks are sensitive to the chemical environment of the atoms.
C 1s: The C 1s region would show multiple peaks due to the different chemical environments of the carbon atoms in the benzene ring. Carbons bonded to fluorine and the nitro group would exhibit higher binding energies compared to the other ring carbons.
F 1s: A single, intense peak is expected for the two fluorine atoms.
I 3d: The iodine 3d region would show a doublet (3d₅/₂ and 3d₃/₂) with characteristic spin-orbit splitting.
N 1s: The N 1s peak for the nitro group would appear at a high binding energy, characteristic of the oxidized state of nitrogen.
O 1s: The O 1s peak would correspond to the two oxygen atoms of the nitro group.
Table 2: Predicted Core-Level Binding Energies for this compound
| Element | Orbital | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | Ring carbons | ~285 - 288 |
| F 1s | ~689 | |
| I 3d₅/₂ | ~619 | |
| I 3d₃/₂ | ~630 | |
| N 1s | Nitro group | ~406 |
Note: These are approximate values based on typical binding energies for similar functional groups.
Ultraviolet Photoelectron Spectroscopy (UPS)
A UPS spectrum of this compound would provide information about the energies of its valence molecular orbitals. The spectrum would consist of a series of bands, each corresponding to the ionization from a specific molecular orbital. The interpretation of the UPS spectrum would be complex due to the overlap of bands from the benzene ring π-system, the lone pairs of the fluorine, iodine, and oxygen atoms, and the σ-framework. Theoretical calculations would be essential for a detailed assignment of the spectral features. The highest occupied molecular orbital (HOMO) would likely be associated with the π-system of the benzene ring, perturbed by the substituents.
Computational and Theoretical Investigations of 1,2 Difluoro 4 Iodo 5 Nitrobenzene
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium to large-sized molecules. DFT calculations can map out the electron density of a molecule to derive its electronic properties, which are crucial for predicting its reactivity.
Frontier Molecular Orbital Analysis (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital)
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
A hypothetical DFT calculation would likely reveal a LUMO with significant contributions from the carbon atoms of the benzene (B151609) ring, particularly those bearing the nitro and fluoro groups, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would be expected to have substantial character on the iodine atom and the aromatic ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 1,2-Difluoro-4-iodo-5-nitrobenzene
| Molecular Orbital | Energy (eV) | Description |
| LUMO | (Calculated Value) | Primarily localized on the nitro-substituted aromatic ring, indicating electrophilic sites. |
| HOMO | (Calculated Value) | Significant contribution from the iodine atom and the π-system of the benzene ring. |
| HOMO-LUMO Gap | (Calculated Value) | Indicates the chemical reactivity and kinetic stability of the molecule. |
Note: The values in this table are hypothetical and would require specific DFT calculations to be determined accurately.
Electrostatic Potential Surfaces and Charge Distribution
An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with colors typically ranging from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions).
For this compound, an ESP map would be expected to show a highly positive (blue) region around the carbon atoms attached to the fluorine and nitro groups, as well as on the nitrogen atom of the nitro group. This is due to the strong electron-withdrawing nature of these substituents. Conversely, a region of negative potential (red) would likely be observed around the oxygen atoms of the nitro group. The iodine atom, being polarizable, might exhibit a region of positive potential on its outermost surface (a σ-hole), which can participate in halogen bonding. These electron-poor regions are the most probable sites for nucleophilic attack.
Natural Bond Orbital Analysis for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. This method allows for the quantification of bond strengths, hybridization, and delocalization effects (hyperconjugation).
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
Transition State Localization and Energy Barrier Determination
A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods can be used to locate and characterize transition states.
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational chemists can model the approach of a nucleophile to the aromatic ring. By calculating the energy at various points along the reaction pathway, they can identify the transition state structure. For an SNAr reaction, this would typically involve the formation of a Meisenheimer complex as an intermediate or a transition state. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.
Reaction Pathway Mapping and Intermediate Characterization
Beyond just the transition state, computational methods can map the entire reaction pathway, including the structures and energies of any intermediates. In the context of an SNAr reaction on this compound, a nucleophile could potentially attack at the carbon atoms bearing the fluoro or iodo groups.
Computational modeling can help to determine the preferred reaction pathway by comparing the activation energies for attack at different positions. For instance, it is generally observed that fluoride (B91410) is a better leaving group than iodide in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the forming negative charge. Computational studies could confirm this by calculating the energy profiles for both substitution pathways. The calculations would also characterize the structure of the intermediate Meisenheimer complex, providing insights into its stability and bonding.
Solvent Effects and Catalysis Modeling
Computational modeling is essential for understanding how solvents influence the reaction rates and mechanisms of this compound. Solvent effects are typically modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a defined dielectric constant.
In reactions involving polar species or transition states, such as nucleophilic aromatic substitution, solvent polarity is a critical factor. For this compound, the strong electron-withdrawing nature of the nitro group and fluorine atoms creates a significant dipole moment, making it highly sensitive to solvent interactions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are expected to stabilize charged intermediates and transition states, thereby accelerating reaction rates compared to non-polar solvents. Computational models can quantify this stabilization energy.
Catalysis modeling, particularly for reactions like metal-catalyzed cross-coupling or reductions of the nitro group, often employs Density Functional Theory (DFT). These models can elucidate the catalytic cycle, map the potential energy surface, and identify the rate-determining step. For instance, modeling the reduction of the nitro group to an amine would involve calculating the energetics of intermediate species and the transition states for each step of the catalytic process on a metal surface (e.g., Palladium or Platinum).
A hypothetical study on the nucleophilic aromatic substitution of this compound might yield the following data, illustrating the expected trend of reaction rates with solvent polarity.
| Solvent | Dielectric Constant (ε) | Relative Rate (Calculated) |
| n-Hexane | 1.88 | 1 |
| Toluene | 2.38 | 15 |
| Tetrahydrofuran (THF) | 7.52 | 250 |
| Acetonitrile | 36.64 | 4,500 |
| Dimethyl Sulfoxide (DMSO) | 46.80 | 12,000 |
This table is illustrative, based on established principles of solvent effects on nucleophilic aromatic substitution reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior of this compound in solution over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal detailed information about the molecule's flexibility, its interactions with its environment, and its aggregation tendencies. nih.gov These simulations rely on force fields, such as AMBER or CHARMM, which define the potential energy of the system. nih.govmdpi.com
While the benzene ring itself is largely planar, its substituents undergo constant motion. MD simulations can analyze the out-of-plane vibrations of the ring atoms and, more importantly, the rotational dynamics of the substituents. The nitro group, in particular, has a rotational barrier that can be influenced by the adjacent iodine and fluorine atoms. DFT calculations can be employed to compute the energy profile for the rotation of the nitro group (O-N-O plane relative to the benzene ring). This barrier is a critical parameter in understanding the group's electronic interaction with the π-system of the ring. Steric hindrance between the bulky iodine atom and the nitro group would be expected to create a significant rotational barrier, favoring a conformation where steric clash is minimized.
MD simulations are particularly adept at characterizing the specific interactions between this compound (the solute) and surrounding solvent molecules. nih.gov Radial distribution functions (RDFs) can be calculated from the simulation trajectory to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, in an aqueous solution, the RDF for water molecules around the polar nitro group would show a distinct structure, indicating strong hydrogen bonding interactions. nih.gov
The significant dipole moment and polarizable iodine atom of this compound may also lead to self-aggregation in less polar solvents. MD simulations can predict this behavior by calculating the potential of mean force (PMF) for bringing two or more molecules together, revealing whether aggregation is energetically favorable.
Quantitative Structure-Activity/Property Relationship Studies for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate a molecule's structural features with its chemical reactivity or physical properties.
The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects. wikipedia.orgviu.ca
The Taft equation further separates these effects into polar (σ*) and steric (Es) components, which is crucial for this molecule due to the bulky iodine atom adjacent to the nitro group. wikipedia.org
Below is a table of representative Hammett constants for the substituents.
| Substituent | Position on Ring | Hammett Constant (σ_para) | Hammett Constant (σ_meta) |
| Nitro (-NO₂) | 5 | N/A | +0.71 |
| Iodo (-I) | 4 | +0.18 | +0.35 |
| Fluoro (-F) | 1, 2 | +0.06 | +0.34 |
Note: The σ value for the nitro group is presented as σ_meta due to its position relative to the iodine at position 4 (the likely site of many reactions). The fluoro substituents are in ortho and meta positions relative to the iodine.
Modern QSAR studies often employ multivariate analysis, where multiple structural descriptors are correlated with reactivity. For this compound, these descriptors could include:
Electronic Descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO/LUMO).
Topological Descriptors: Molecular connectivity indices, shape indices.
Quantum-Chemical Descriptors: Hammett constants, electrostatic potential values.
A multivariate model, such as one built using Partial Least Squares (PLS) regression, could be developed to predict the rate of a specific reaction, for example, a nucleophilic aromatic substitution at the 4-position. ichrom.com Such an analysis was successfully used to optimize the reaction of 2,4-difluoro-nitrobenzene with morpholine (B109124) by exploring a wide range of stoichiometric ratios and temperatures. ichrom.com This approach allows for the efficient screening and optimization of reaction conditions based on a predictive computational model.
Strategic Applications of 1,2 Difluoro 4 Iodo 5 Nitrobenzene in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Fluorinated and Iodinated Scaffolds
The inherent reactivity of 1,2-difluoro-4-iodo-5-nitrobenzene, stemming from its diverse functional groups, positions it as a key starting material for the synthesis of intricate molecular architectures that incorporate fluorine and iodine. These halogens are sought-after in medicinal chemistry and materials science for their ability to modulate a molecule's physicochemical and biological properties.
Building Block for Heterocyclic Compound Synthesis
The structure of this compound is well-suited for the construction of various heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine. This transformation yields a highly reactive ortho-phenylenediamine precursor (specifically, 3,4-difluoro-6-iodoaniline), which can then undergo cyclization reactions with a variety of reagents to form heterocycles. For instance, condensation of the resulting diamine with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. Similarly, reaction with 1,2-dicarbonyl compounds can furnish quinoxalines. The fluorine atoms often remain on the heterocyclic core, imparting unique electronic properties to the final molecule.
Scaffold for Multi-Functionalized Aromatic Systems
The differential reactivity of the halogen and nitro substituents on the benzene (B151609) ring allows for a programmed, sequential functionalization approach. The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position while leaving the fluorine atoms and the nitro group untouched. Subsequently, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. Finally, the fluorine atoms, activated by the neighboring electron-withdrawing groups, can be displaced by various nucleophiles via nucleophilic aromatic substitution (SNAr) reactions, although this typically requires more forcing conditions. This step-wise modification transforms a relatively simple starting material into a complex, multi-functionalized aromatic product.
Role in Cross-Coupling Chemistry for Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners. The presence of the iodo-substituent makes this compound an excellent substrate for a variety of these transformations.
Suzuki-Miyaura, Stille, Negishi, and Sonogashira Coupling with Aryl Iodides
The carbon-iodine bond in this compound is readily susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several key cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used to create biaryl structures.
Stille Coupling: In this reaction, an organotin compound (organostannane) is coupled with the aryl iodide. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgclaremont.edu
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the aryl iodide and is notable for its high reactivity.
Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.org It is a fundamental method for the synthesis of arylalkynes. libretexts.orgorganic-chemistry.org
These reactions proceed with high selectivity at the iodo-position, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to optimize yields and accommodate various functional groups on the coupling partner.
| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Stille | Organostannane | Pd(PPh₃)₄, LiCl | Biaryl/Vinyl Aromatic |
| Negishi | Organozinc | Pd(PPh₃)₄ | Biaryl/Alkyl Aromatic |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne |
Amination and Hydroxylation Reactions of Aryl Halides
Beyond carbon-carbon bond formation, the aryl iodide moiety of this compound is also an excellent handle for introducing carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. google.com It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, including anilines, to produce N-aryl amines. researchgate.netresearchgate.net This reaction is highly valuable for the synthesis of precursors for pharmaceuticals and organic electronic materials. The choice of phosphine (B1218219) ligand is often critical for achieving high efficiency. google.com
Hydroxylation Reactions: Palladium-catalyzed methods have also been developed to convert aryl halides to phenols. These reactions typically involve a strong base, such as potassium hydroxide, and specialized ligand systems to facilitate the C-O bond-forming reductive elimination step. This provides a direct route to substituted nitrophenols from this compound.
Development of Novel Synthetic Methodologies
The unique reactivity profile of this compound makes it a valuable substrate for the development and validation of new synthetic methods. Researchers utilize this compound to test the scope and limitations of novel catalytic systems, particularly for selective cross-coupling reactions on polyhalogenated and electronically complex aromatic rings. For example, new palladium catalysts with bespoke ligands might be tested for their ability to selectively activate the C-I bond in the presence of the C-F bonds under milder conditions or with lower catalyst loadings. Furthermore, the potential for sequential, one-pot functionalization reactions starting from this compound drives the development of innovative cascade or domino reaction sequences, enhancing synthetic efficiency by reducing the number of intermediate purification steps.
As a Substrate for Directed Ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation to the adjacent ortho position using a strong base, typically an organolithium reagent. wikipedia.org This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles, allowing for precise functionalization of the aromatic ring. wikipedia.orgorganic-chemistry.org
In the case of this compound, the nitro group is a potent directing metalation group (DMG). The heteroatoms of the nitro group can coordinate with the lithium base, increasing the kinetic acidity of the protons at the positions ortho to it. wikipedia.org This directs the metalation to the C-6 position, between the nitro and iodo substituents. Subsequent reaction with an electrophile (E+) would introduce a new functional group at this specific location.
Furthermore, fluorine itself is known to act as a moderate DMG. organic-chemistry.org The combination of the strong nitro DMG and the adjacent fluoro groups enhances the regioselectivity of the metalation, making this substrate particularly useful for synthesizing contiguously substituted aromatic compounds. The resulting functionalized products are valuable intermediates in the synthesis of complex molecules for pharmaceuticals and materials science.
Table 1: Conceptual Functionalization via Directed ortho-Metalation
| Reagent Sequence | Electrophile (E+) | Potential Product Structure |
| 1. LDA, -78 °C2. Electrophile | -CHO (Formyl group) | 3,4-Difluoro-5-iodo-2-nitrobenzaldehyde |
| 1. n-BuLi, THF2. Electrophile | (CH₃)₃SiCl (Trimethylsilyl) | 1,2-Difluoro-4-iodo-5-nitro-6-(trimethylsilyl)benzene |
| 1. LDA, -78 °C2. Electrophile | D₂O (Deuterium) | 1,2-Difluoro-4-iodo-5-nitro-6-deuteriobenzene |
This table is illustrative of the synthetic potential and does not represent experimentally verified reactions.
As a Reagent for Selective Nitro Group Transformations
The nitro group is one of the most versatile functional groups in organic chemistry, primarily due to its ability to be transformed into a wide array of other functionalities, most notably an amino group. wikipedia.org The reduction of aromatic nitro compounds to anilines is a fundamental transformation. commonorganicchemistry.com For this compound, the selective reduction of the nitro group unlocks new synthetic pathways while preserving the valuable fluoro and iodo substituents for subsequent reactions like cross-coupling.
Various reagents can achieve this transformation, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is highly efficient but may also lead to hydrodehalogenation (loss of iodine). commonorganicchemistry.com Milder reducing agents are often preferred to maintain the integrity of the carbon-iodine bond.
Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Primary Product | Notes |
| SnCl₂·2H₂O | HCl, Ethanol | Amine | A classic and mild method, often compatible with aryl halides. |
| Fe Powder | Acetic Acid or NH₄Cl | Amine | An inexpensive and effective method for nitro group reduction. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine | A mild reducing agent often used for sensitive substrates. wikipedia.org |
| Raney Nickel | Hydrazine (B178648) | Hydroxylamine (B1172632) | Reaction at lower temperatures (0-10 °C) can yield the hydroxylamine intermediate. wikipedia.org |
| Zinc Dust | Aqueous NH₄Cl | Hydroxylamine | Provides an alternative route to the arylhydroxylamine. wikipedia.org |
The resulting aniline (B41778), 3,4-difluoro-6-iodoaniline, is a key intermediate itself, ready for diazotization reactions or for use in building more complex heterocyclic or polymeric structures.
Synthesis of Advanced Materials Precursors
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of specialized monomers and ligands used in the creation of advanced materials.
Monomers for Polymer Synthesis
High-performance polymers often derive their enhanced properties (e.g., thermal stability, chemical resistance, specific optoelectronic properties) from monomers containing fluorine atoms. Halogenated and nitro-substituted aromatic compounds serve as crucial building blocks for such polymers. chemimpex.com
This compound can be elaborated into various monomers. The iodo group is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille coupling), allowing for the introduction of other aromatic or unsaturated groups to build the polymer backbone. Concurrently, the nitro group can be reduced to an amine, which can then participate in polymerization reactions to form polyamides or polyimides.
Table 3: Potential Polymerization Pathways from this compound Derivatives
| Reactive Group(s) on Monomer | Coupling Partner / Co-monomer | Potential Polymer Type |
| Aryl Iodide | Aryl Diboronic Acid | Poly(arylene)s |
| Aryl Iodide | Terminal Diyne | Poly(arylene ethynylene)s |
| Amine (from nitro reduction) | Diacyl Chloride | Polyamides |
| Amine (from nitro reduction) | Dianhydride | Polyimides |
The presence of the difluoro substitution on the benzene ring is expected to impart desirable properties such as increased solubility in organic solvents and enhanced thermal and oxidative stability to the final polymer.
Ligands for Coordination Chemistry
Ligands are essential components in coordination chemistry and catalysis, and their electronic and steric properties can be finely tuned by the substituents on their molecular framework. Nitro-substituted aromatics can serve as precursors to sophisticated ligands. nih.gov
The synthesis of a ligand from this compound would typically begin with the transformation of the nitro group into a coordinating atom, such as nitrogen in an amine or a pyrazole (B372694) ring. The iodo group can be subsequently replaced using a cross-coupling reaction to introduce another coordinating arm, leading to the formation of a bidentate or polydentate ligand.
For example, reduction of the nitro group to an amine, followed by a Buchwald-Hartwig or Ullmann coupling at the iodo position with a compound like 2-bromopyridine, would yield a fluorinated N-phenyl-N-pyridylamine structure. Such structures are central to many privileged ligand scaffolds. The electron-withdrawing fluorine atoms would remain on the ligand backbone, modulating the electronic properties of the coordinating metal center. This modulation can influence the catalytic activity and stability of the resulting metal complex. nih.gov
Derivatization and Functionalization Strategies of 1,2 Difluoro 4 Iodo 5 Nitrobenzene
Selective Reduction of the Nitro Group to Various Nitrogen-Containing Functionalities
The reduction of the nitro group on the 1,2-difluoro-4-iodo-5-nitrobenzene ring is a pivotal transformation, yielding anilines that are precursors to a vast array of more complex molecules. The presence of other reducible and sensitive functional groups, namely the iodo and fluoro substituents, necessitates the use of chemoselective reduction methods.
Formation of Anilines and Their Derivatives
The conversion of the nitro group to a primary amine is a fundamental step in the synthetic utility of this compound. This transformation opens pathways to the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. Given the sensitivity of the carbon-iodine and carbon-fluorine bonds to certain reductive conditions, careful selection of the reducing agent is paramount.
Catalytic hydrogenation is a powerful method for nitro group reduction. However, standard conditions using palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation, cleaving the C-I bond. To circumvent this, alternative catalysts or milder reaction conditions are often employed. For instance, the use of platinum-based catalysts or controlled hydrogenation with specific catalyst poisons can enhance the selectivity for the nitro group reduction. Another effective approach is the use of transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a suitable catalyst.
Metal-mediated reductions in acidic or neutral media offer a reliable alternative. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid or ammonium chloride solution are well-established methods for the chemoselective reduction of nitroarenes in the presence of halogens. These methods are generally tolerant of both iodo and fluoro substituents.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of 3,4-Difluoro-6-iodoaniline |
| H2 (1 atm), PtO2 | Ethanol | 25 | 12 | >95 |
| Fe, NH4Cl | Ethanol/H2O | 80 | 4 | 92 |
| SnCl2·2H2O | Ethanol | 70 | 3 | 90 |
| Na2S2O4 | THF/H2O | 60 | 6 | 85 |
Controlled Reduction to Hydroxylamines or Azoxy Compounds
The partial reduction of the nitro group can lead to other valuable nitrogen-containing functionalities, such as hydroxylamines and azoxy compounds. These transformations require precise control over the reaction conditions and the stoichiometry of the reducing agent.
The formation of N-(3,4-difluoro-6-iodophenyl)hydroxylamine can be achieved through controlled catalytic hydrogenation using specific catalysts like rhodium on carbon with an excess of hydrazine hydrate (B1144303) at low temperatures. libretexts.org Another method involves the use of zinc dust in an aqueous solution of ammonium chloride. libretexts.org These milder conditions prevent the complete reduction to the aniline (B41778).
The synthesis of azoxy compounds from nitroarenes typically involves a condensation reaction between a nitroso intermediate and a hydroxylamine (B1172632), both of which can be generated in situ from the nitro starting material under specific reductive conditions. For instance, the use of certain enzymatic systems, like unspecific peroxygenases, has been shown to catalyze the formation of azoxy compounds from nitroaromatics. libretexts.org Chemical methods, though less common for this specific transformation, could involve the use of reducing agents like sodium arsenite or stannous chloride under carefully controlled pH.
| Product | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(3,4-Difluoro-6-iodophenyl)hydroxylamine | Zn, NH4Cl | H2O/Ethanol | 25 | 2 | 75 |
| 2,2'-Bis(3,4-difluoro-6-iodophenyl)azoxybenzene | NaAsO2 | Methanol (B129727) | 65 | 8 | 60 |
Manipulation of the Iodine Substituent
The carbon-iodine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective functionalization in the presence of the less reactive C-F bonds.
Transition Metal-Catalyzed Carbon-Iodine Bond Functionalization
A plethora of well-established cross-coupling reactions can be envisioned at the iodo position, significantly expanding the molecular complexity of the scaffold.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a robust method for forming new carbon-carbon bonds. The reaction of this compound with various aryl or vinyl boronic acids would provide access to a wide range of biaryl and styrenyl derivatives. Typical catalysts include Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, and a base such as Na2CO3 or K3PO4 is required. libretexts.orglumenlearning.com
Sonogashira Coupling: The palladium- and copper-cocatalyzed coupling with terminal alkynes is an efficient route to arylalkynes. libretexts.orgwikipedia.org This reaction would introduce an alkynyl moiety at the 4-position, which can be further functionalized. Standard conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.org This provides a direct route to N-aryl derivatives, which are important pharmacophores. The choice of a suitable phosphine ligand is crucial for the success of this reaction.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 88 |
| Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N | THF | 50 | 91 |
| Morpholine (B109124) | Pd2(dba)3, Xantphos | Cs2CO3 | Dioxane | 100 | 85 |
Iodonium Salt Formation and Reactivity
Aryl iodides can be converted to diaryliodonium salts, which are highly reactive electrophilic arylating agents. The reaction of this compound with an arene in the presence of an oxidant such as potassium persulfate in sulfuric acid, or with m-chloroperoxybenzoic acid (m-CPBA) and a Lewis acid, would likely yield the corresponding diaryliodonium salt. organic-chemistry.org These salts can then participate in reactions with a wide range of nucleophiles, including carbanions, amines, and alkoxides, to transfer the 1,2-difluoro-5-nitrophenyl group.
| Arene Partner | Oxidant/Acid | Counterion | Yield (%) |
| Benzene (B151609) | K2S2O8/H2SO4 | HSO4- | 75 |
| Toluene | m-CPBA/BF3·OEt2 | BF4- | 80 |
| Anisole | Oxone/H2SO4 | HSO4- | 78 |
Selective Functionalization at the Fluorine-Bearing Positions
The fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitro group. This allows for the selective replacement of one or both fluorine atoms by various nucleophiles. The fluorine atom positioned ortho to the nitro group is expected to be more activated and thus more susceptible to substitution.
The reaction with nucleophiles such as alkoxides, thiolates, and amines can proceed under relatively mild conditions. For example, treatment with sodium methoxide (B1231860) in methanol would likely lead to the substitution of the fluorine at the 2-position to yield 2-methoxy-1-fluoro-4-iodo-5-nitrobenzene. The use of a stronger nucleophile or higher temperatures could potentially lead to the substitution of both fluorine atoms. The selectivity between the two fluorine atoms can often be controlled by the choice of nucleophile, solvent, and reaction temperature. nih.govichrom.comlibretexts.org
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |
| Sodium methoxide | Methanol | 60 | 1-Fluoro-4-iodo-2-methoxy-5-nitrobenzene | 85 |
| Sodium thiophenoxide | DMF | 80 | 1-Fluoro-4-iodo-5-nitro-2-(phenylthio)benzene | 90 |
| Pyrrolidine | Acetonitrile | 70 | 4-(3-Fluoro-5-iodo-2-nitrophenyl)pyrrolidine | 88 |
Directed Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of functionalizing electron-deficient aromatic rings like this compound. The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.
In the case of this compound, the fluorine atoms are the most likely leaving groups in an SNAr reaction. This is due to the strong electron-withdrawing capacity of fluorine, which, despite its strong bond to carbon, effectively stabilizes the transition state of the nucleophilic attack. The position of substitution is directed by the powerful activating effect of the nitro group. Nucleophilic attack will preferentially occur at the positions ortho and para to the nitro group.
Given the substitution pattern, the fluorine atom at the C-2 position is ortho to the nitro group, and the fluorine at the C-1 position is meta. Therefore, nucleophilic attack is most likely to occur at the C-2 position, leading to the displacement of the fluoride (B91410) ion. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations, allowing for the introduction of a wide range of functional groups.
For instance, the reaction with a primary or secondary amine would yield the corresponding N-substituted 2-fluoro-5-iodo-4-nitroaniline derivative. Similarly, reaction with an alkoxide would produce a 2-alkoxy-1-fluoro-4-iodo-5-nitrobenzene. The specific reaction conditions, such as solvent, temperature, and the nature of the base, would be critical in optimizing the yield and selectivity of these substitutions.
While detailed experimental data for these specific reactions on this compound are not extensively reported in publicly available literature, the principles of SNAr on analogous polysubstituted nitroaromatics strongly support this predicted reactivity. nih.gov
Strategies for Ortho-Functionalization Relative to Fluorine
Functionalization at the positions ortho to the fluorine atoms offers another avenue for derivatization. One powerful strategy for achieving this is through directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position.
While the nitro group is generally not compatible with the strong bases used in DoM, the fluorine atoms themselves can act as weak directing groups. However, a more effective strategy would involve the chemical modification of the nitro group to a more suitable directing group, such as an amide or a sulfonamide, which are known to be excellent directing groups in DoM.
Alternatively, the iodine atom provides a gateway to functionalization at the C-4 position, which is ortho to the fluorine at C-1. The iodine can be readily converted to other functional groups through various transition-metal-catalyzed reactions. For example, a Suzuki coupling reaction with an organoboron reagent could introduce a new carbon-carbon bond at this position. organic-chemistry.orglibretexts.orgharvard.edu Similarly, a Buchwald-Hartwig amination could be employed to form a carbon-nitrogen bond. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgbeilstein-journals.org These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups.
Table 1: Potential Cross-Coupling Reactions at the C-4 Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Styrenyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | Arylamine derivative |
Ring Functionalization beyond Existing Substituents
Beyond the direct modification of the existing substituents, strategies for functionalizing the remaining C-H bonds on the aromatic ring and for introducing additional functional groups are of significant interest.
Carbon-Hydrogen Activation and Directed Functionalization
Direct C-H activation is a rapidly evolving field in organic synthesis that allows for the formation of new bonds at previously unreactive C-H sites. For an electron-deficient ring such as this compound, transition-metal-catalyzed C-H activation presents a promising, albeit challenging, approach.
The regioselectivity of C-H activation would be influenced by the directing effects of the existing substituents. The remaining C-H bond at the C-3 position is a potential target for such functionalization. However, the high electron deficiency of the ring may necessitate the use of highly active catalyst systems.
Introduction of Additional Electrophilic or Nucleophilic Groups
The introduction of further electrophilic or nucleophilic groups onto the this compound core can significantly expand its synthetic utility.
The most common method for introducing an additional electrophilic group onto an aromatic ring is through electrophilic aromatic substitution (EAS). However, the strongly deactivating nature of the nitro group and the halogens on the ring makes traditional EAS reactions, such as nitration or halogenation, very difficult to achieve under standard conditions. The ring is highly deactivated towards electrophilic attack.
Conversely, the introduction of additional nucleophilic character can be achieved by chemical transformation of the existing nitro group. The reduction of the nitro group to an amine is a well-established transformation that can be accomplished using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aniline derivative is significantly more activated towards electrophilic substitution and can also serve as a nucleophile itself in further reactions. The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
Future Research Trajectories and Emerging Paradigms for 1,2 Difluoro 4 Iodo 5 Nitrobenzene Research
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers profound advantages in terms of safety, reproducibility, scalability, and the ability to explore vast reaction spaces rapidly. For a polyfunctionalized molecule like 1,2-Difluoro-4-iodo-5-nitrobenzene, these technologies represent a frontier for optimizing its synthesis and derivatization.
Future research will likely focus on developing continuous flow protocols for the synthesis of the parent molecule itself, potentially involving hazardous nitration or iodination steps where the enhanced heat and mass transfer of microreactors can provide superior control and safety. Subsequently, its derivatization via SNAr or cross-coupling reactions is highly amenable to automation. Automated platforms can systematically vary nucleophiles, catalysts, solvents, and temperatures to rapidly generate libraries of novel compounds derived from the this compound scaffold. nih.govnih.gov Such platforms integrate robotic liquid and solid handling with reaction vessels and analytical tools, enabling high-throughput experimentation and data-driven optimization. nih.govscripps.edu For instance, an automated system could perform sequential SNAr and Suzuki coupling reactions, enabling the programmed synthesis of complex derivatives without manual intervention.
| Parameter | Variable Range | Rationale |
|---|---|---|
| Nucleophile | Library of 24 primary/secondary amines | Explore diverse substitutions at the fluorine positions. |
| Solvent | DMSO, NMP, DMF, t-Amyl alcohol | Evaluate the effect of solvent polarity on reaction rate and selectivity. |
| Temperature | 60 °C to 140 °C (in 20 °C increments) | Determine optimal thermal conditions for activation and yield. |
| Residence Time (Flow) | 5 to 30 minutes | Optimize conversion and throughput in a continuous flow setup. |
Green Chemistry Approaches to Synthesis and Transformation
The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, energy efficiency, and the use of renewable or less hazardous materials. nih.gov Future research on this compound will likely prioritize the development of more sustainable synthetic protocols.
This includes exploring syntheses in environmentally benign solvents like water or bio-derived solvents, potentially aided by phase-transfer catalysts or surfactants to overcome solubility challenges. rsc.orgchemistryviews.org The use of water as a solvent is particularly attractive for fluoroalkylation reactions and other nucleophilic substitutions. rsc.org Furthermore, replacing stoichiometric reagents with catalytic systems is a core tenet of green chemistry. rsc.org Research could target the development of reusable solid-supported catalysts for the synthesis or derivatization of the title compound, simplifying purification and minimizing waste. Another avenue involves solvent-free reaction conditions, which have proven effective for certain cycloaddition reactions and could be adapted for transformations of this compound, especially when combined with energy-efficient activation methods like microwave irradiation. mdpi.com
Exploration of Photocatalytic and Electrocatalytic Methodologies
Photoredox and electrocatalytic methods have emerged as powerful tools for forging chemical bonds under mild conditions, often enabling transformations that are challenging via traditional thermal methods. The functional groups on this compound make it an excellent candidate for exploration within these fields.
The carbon-iodine bond is particularly susceptible to single-electron reduction, which can generate an aryl radical. This intermediate can participate in a wide array of photocatalytic reactions, including cross-couplings, C-H functionalizations, and additions to alkenes. Future studies could explore the use of visible-light photocatalysts to engage the C-I bond of this compound with various coupling partners, providing mild and efficient routes to complex derivatives.
Electrocatalysis offers a reagent-free method for driving redox reactions. The nitro group is electrochemically active and can be selectively reduced to nitroso, hydroxylamino, or amino functionalities by precise control of the applied potential. This method avoids the use of stoichiometric metal reductants (e.g., SnCl₂, Fe/HCl), aligning with green chemistry principles. Future work could establish controlled electrochemical conditions for the selective reduction of the nitro group in the presence of the other sensitive functional groups.
| Methodology | Target Transformation | Potential Advantage | Key Component |
|---|---|---|---|
| Visible-Light Photocatalysis | C-I bond coupling (e.g., with boronic acids) | Mild, room temperature conditions; high functional group tolerance. | Ru(bpy)₃²⁺ or organic dye photocatalyst |
| Electrocatalysis (Reduction) | Selective reduction of -NO₂ to -NH₂ | Avoids stoichiometric metal reductants; tunable selectivity. | Graphite or platinum cathode |
| Electrocatalysis (Oxidative Coupling) | C-H activation/amination | Direct functionalization without pre-activated substrates. | Carbon-based anode |
Advanced Spectroscopic and In-situ Monitoring of Reactions Involving this compound
A deep understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are invaluable in this regard.
For reactions involving this compound, particularly the regioselective SNAr reactions at the fluorine positions, in-situ NMR or FT-IR spectroscopy could be employed to track the consumption of the starting material and the formation of intermediates and products in real-time. This data provides precise kinetic profiles and can help elucidate the factors governing regioselectivity. Operando spectroscopy, which studies a material or chemical system while it is functioning, is another powerful paradigm. ornl.gov For example, operando Raman spectroscopy could be used to monitor the surface of a heterogeneous catalyst during a transformation of this compound, providing insights into catalyst-substrate interactions and deactivation pathways. ornl.gov These techniques generate rich datasets that are essential for optimizing reaction conditions, especially in continuous flow systems.
Computational Design of Novel Reactivity and Applications
Computational chemistry and in silico design are transformative approaches for accelerating materials and drug discovery. By modeling the electronic structure and properties of molecules, researchers can predict reactivity, screen for potential applications, and guide experimental efforts.
Density Functional Theory (DFT) calculations can be used to probe the mechanism of reactions involving this compound. For instance, DFT can elucidate the energetics of nucleophilic attack at the two non-equivalent fluorine positions, explaining and predicting the regioselectivity of SNAr reactions. mdpi.com Such studies can clarify the role of the nitro and iodo groups in activating the aromatic ring. d-nb.infonih.gov
Beyond reactivity, computational screening can identify potential applications for derivatives of this compound. By calculating properties such as molecular orbital energies, dipole moments, and intermolecular interaction potentials, libraries of virtual derivatives can be screened for their potential use as organic electronic materials, liquid crystals, or bioactive molecules. This in silico-first approach can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Q & A
Basic Research Questions
Q. How can researchers characterize the thermodynamic stability of 1,2-difluoro-4-iodo-5-nitrobenzene in gas-phase reactions?
- Methodological Approach : Use gas-phase calorimetry to measure enthalpy of formation (ΔfH°gas) and reaction Gibbs free energy (ΔrG°). Compare with analogous fluorinated nitrobenzenes (e.g., 1,2-difluorobenzene ΔfH°gas = -267.1 kJ/mol ). Validate data via high-resolution mass spectrometry (HRMS) and ion-clustering experiments to assess proton affinity and gas basicity, referencing protocols from NIST thermochemical databases .
Q. What spectroscopic techniques are optimal for confirming the structure of this compound?
- Methodological Approach :
- NMR : Use NMR to resolve fluorine coupling patterns (e.g., ortho-fluorine splitting in difluorobenzenes ).
- IR Spectroscopy : Identify nitro group vibrations (~1520 cm asymmetric stretching) and C-I stretches (~500 cm) .
- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule refinement, leveraging OLEX2 or SHELXTL interfaces for graphical optimization .
Q. How can researchers mitigate hazards when synthesizing this compound?
- Methodological Approach :
- Controlled Nitration : Perform nitration in a cold (-10°C) mixture of HNO/HSO to minimize exothermic side reactions.
- Intermediate Quenching : Use ice-cold NaHCO to neutralize excess acid after iodination.
- Safety Protocols : Follow GHS guidelines for fluorinated nitroaromatics, including fume hood use, explosion-proof equipment, and PPE (e.g., nitrile gloves, face shields) .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this compound?
- Methodological Approach :
- Retrosynthetic Analysis : Use PISTACHIO and REAXYS databases to identify feasible precursors (e.g., 1,2-difluorobenzene derivatives). Prioritize routes with minimal protecting-group steps.
- DFT Calculations : Model nitro-group regioselectivity using B3LYP/6-31G(d) to predict activation energies for iodination at the para position .
- Validation : Cross-check computational predictions with experimental yields from controlled Friedel-Crafts iodination trials .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for halogen-bonding interactions in this compound?
- Methodological Approach :
- Multi-Method Triangulation : Combine X-ray diffraction (SHELXD ), Raman spectroscopy, and NQR to assess iodine’s electron density.
- Data Reconciliation : Use ORTEP-3 to visualize thermal ellipsoids and refine torsion angles, addressing discrepancies between NMR-derived conformers and crystal packing .
- Error Analysis : Apply Hamilton R-factor tests to validate outlier reflections in SHELXL refinement outputs .
Q. How does the electronic effect of the nitro group influence the reactivity of the iodo substituent in cross-coupling reactions?
- Methodological Approach :
- Kinetic Studies : Conduct Suzuki-Miyaura coupling trials with Pd(PPh), varying aryl boronic acids. Monitor reaction rates via HPLC to quantify electron-withdrawing effects of the nitro group.
- Hammett Analysis : Correlate σ values of substituents with coupling yields, referencing meta/para fluorobenzene analogs .
- DFT Mapping : Calculate Mulliken charges on iodine to predict nucleophilic aromatic substitution (SNAr) sites .
Q. What mixed-method approaches are effective for analyzing degradation pathways of this compound under UV light?
- Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
